molecular formula C7H12O B1622530 4,4-Dimethylpent-1-en-3-one CAS No. 2177-30-2

4,4-Dimethylpent-1-en-3-one

Cat. No.: B1622530
CAS No.: 2177-30-2
M. Wt: 112.17 g/mol
InChI Key: MUOKXXOKLLKNIE-UHFFFAOYSA-N
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Description

4,4-Dimethylpent-1-en-3-one is an organic compound with the molecular formula C7H12O. It is a ketone with a double bond located at the first carbon atom and two methyl groups attached to the fourth carbon atom. This compound is known for its distinct chemical properties and reactivity, making it a valuable substance in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylpent-1-en-3-one can be synthesized through several methods. One common approach involves the condensation reaction between 3,3-dimethyl-2-butanone and an appropriate aldehyde under basic conditions. The reaction typically employs sodium hydroxide as a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yields and purity. For instance, the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one in the presence of a suitable catalyst can yield the desired ketone with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in 4,4-dimethylpent-1-en-3-ol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond or the ketone group is targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: 4,4-Dimethylpent-1-en-3-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethylpent-1-en-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-dimethylpent-1-en-3-one involves its interaction with various molecular targets and pathways. The compound’s ketone group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and products. Additionally, the double bond in the molecule can participate in electrophilic addition reactions, further expanding its reactivity and applications .

Comparison with Similar Compounds

    4,4-Dimethylpent-1-en-3-ol: This compound is the reduced form of 4,4-dimethylpent-1-en-3-one, where the ketone group is converted to an alcohol group.

    4,4-Dimethylpent-1-ene: This compound lacks the ketone group and consists of a simple alkene structure.

Uniqueness: this compound is unique due to its combination of a ketone group and a double bond, which imparts distinct reactivity and versatility in chemical reactions. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-5-6(8)7(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOKXXOKLLKNIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176170
Record name 1-Penten-3-one, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2177-30-2
Record name 1-Penten-3-one, 4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Penten-3-one, 4,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethylpent-1-en-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 4,4-Dimethylpent-1-en-3-one and how is it typically characterized?

A1: this compound is an α,β-unsaturated ketone characterized by a carbonyl group (C=O) adjacent to a carbon-carbon double bond (C=C). This structural motif is frequently observed in organic chemistry and plays a crucial role in various reactions, including nucleophilic additions and cyclization reactions.

Q2: Can you elaborate on the synthetic utility of this compound and its derivatives?

A2: this compound serves as a valuable building block in organic synthesis. For example, it acts as a precursor in the synthesis of heterocyclic compounds like thiazines. Specifically, reacting 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one with thiourea yields 4-tert-Butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride []. This highlights its potential in accessing diverse chemical scaffolds with possible biological activities.

Q3: Are there any interesting packing arrangements observed in the crystal structures of these compounds?

A3: Yes, studies utilizing single-crystal X-ray diffraction reveal intriguing packing arrangements. For example, 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one exhibits an offset face-to-face arrangement in its crystal structure, indicating π–π stacking interactions between benzene rings with a centroid–centroid distance of 3.586 Å []. Similar π–π stacking interactions with a centroid–centroid distance of 3.564 Å are also observed in 1-(2,4-Dichlorophenyl)-4,4-dimethylpent-1-en-3-one [].

Q4: Has this compound been used in any sustainable chemistry approaches?

A4: While not directly addressed in the provided papers, a derivative, (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one, demonstrates the potential of this compound class in sustainable chemistry. It is synthesized via a condensation reaction between 3,3-Dimethyl-2-butanone and 5-hydroxymethylfurfural (HMF) []. Significantly, HMF can be derived from renewable biomass sources like N-acetylglucosamine, aligning this synthesis with green chemistry principles.

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